molecular formula C13H11NO3 B8623614 2-Methoxy-1-(2-nitroethenyl)naphthalene CAS No. 156482-74-5

2-Methoxy-1-(2-nitroethenyl)naphthalene

Cat. No. B8623614
Key on ui cas rn: 156482-74-5
M. Wt: 229.23 g/mol
InChI Key: WZPDPCQRXRVFIK-UHFFFAOYSA-N
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Patent
US05554642

Procedure details

1.52 g of 2-methoxynaphthaldehyde (8.16 mmol), 0.4 g of ammonium acetate (5.19 mmol) and 20 cm3 of nitromethane (96%) are introduced into a 50-cm3 two-necked round-bottomed flask equipped with a condenser. The reaction mixture is heated to reflux for 1 h 30 min while stirring. It becomes yellow. The nitromethane is evaporated off in a rosary evaporator and the residue is then taken up with dichloromethane. Hydrolysis of he ammonium acetate is carried out by pouring the above mixture into water. The aqueous phase is washed twice with CH2Cl2, the organic phase once with water. The latter phase is dried with MgSO4 and the solvent is removed in a rotary evaporator. 1.77 g of yellow crystals (equivalent to 7.73 mmol of the expected product) are then obtained, corresponding to a 95% yield.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[CH:13]=O.C([O-])(=O)C.[NH4+].[N+:20]([CH3:23])([O-:22])=[O:21]>O>[N+:20]([CH:23]=[CH:13][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[O:2][CH3:1])([O-:22])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
COC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The nitromethane is evaporated off in a rosary evaporator
CUSTOM
Type
CUSTOM
Details
Hydrolysis of he ammonium acetate
WASH
Type
WASH
Details
The aqueous phase is washed twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The latter phase is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=C(C=CC2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.73 mmol
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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